molecular formula C14H17N3O2 B13761029 1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine CAS No. 60789-89-1

1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine

Katalognummer: B13761029
CAS-Nummer: 60789-89-1
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: BYBUKOLWVLGTJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide is a chemical compound that belongs to the class of oxazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 1-phenylpropan-2-ylhydrazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of 5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted oxazole derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound is explored for its potential use in the design of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-methyl-1,2-oxazole-3-carboxylic acid
  • 1-phenylpropan-2-ylhydrazine
  • N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide

Uniqueness

5-methyl-N’-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazole ring with a hydrazide group and a phenylpropan-2-yl moiety makes it a versatile compound with diverse applications in various scientific fields.

Eigenschaften

CAS-Nummer

60789-89-1

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

5-methyl-N'-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C14H17N3O2/c1-10(8-12-6-4-3-5-7-12)15-16-14(18)13-9-11(2)19-17-13/h3-7,9-10,15H,8H2,1-2H3,(H,16,18)

InChI-Schlüssel

BYBUKOLWVLGTJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)C(=O)NNC(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.